3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid
Description
3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid (CAS No. 99185-87-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridin-2-yl group at position 5 and a propanoic acid moiety at position 2. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol .
Properties
IUPAC Name |
3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(16-13-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOQQLRJLREDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Process:
- Starting materials: Arylnitriles or heteroaryl nitriles.
- Reagents: Acyl chlorides or succinic anhydride, depending on the desired oxadiazole derivative.
- Reaction conditions: Microreactors heated to 150°C, with solvents such as DMF or DMA, under controlled pressure (~7.5–8.5 bar).
- Outcome: Rapid formation of 1,2,4-oxadiazoles within approximately 30 minutes, significantly reducing traditional multiday procedures.
Data Table: Preparation via Microreactor System
| Entry | Nitrile Starting Material | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 18 | 46 | 62 | Aromatic nitrile with succinic anhydride |
| 2 | 19 | 45 | 45 | Electron-deficient nitrile |
| 3 | 20 | 62 | 45 | Electron-rich nitrile |
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the cyclization of acyl amidoximes into 1,2,4-oxadiazoles, offering a rapid and efficient alternative to conventional heating. This method involves:
- Preparation of acyl amidoximes: Typically from nitriles or amidoxime precursors.
- Cyclization conditions: Microwave irradiation at high temperatures (around 150–200°C) under sealed tube conditions.
- Advantages: Short reaction times (minutes), high yields, and minimal by-products.
- Microwave-assisted cyclizations have achieved yields up to 76% per step.
- The process is compatible with various nitrile substrates, including heteroaryl nitriles, which are precursors for pyridinyl derivatives.
Synthesis of the Propanoic Acid Derivative
The key step for obtaining 3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid involves functionalization of the oxadiazole core with a propanoic acid moiety. This can be achieved via:
- Carboxylation of the heterocyclic intermediate: Using reagents like succinic anhydride or acyl chlorides under microwave or microfluidic conditions.
- Reaction conditions: Elevated temperatures (~150°C), solvents such as DMA or DMF, and controlled addition of reagents to ensure regioselectivity.
- Purification: Typically via preparative HPLC, yielding pure compounds with yields around 45–62%.
| Entry | Nitrile | Product | Yield (%) |
|---|---|---|---|
| 1 | 18 | 46 | 62 |
| 2 | 19 | 45 | 45 |
Notes on Optimization and Variability
- Solvent choice: DMA and DMF are common, with DMA preferred in reactions involving succinic anhydride due to reduced side reactions.
- Temperature control: Precise temperature regulation in microreactors ensures high selectivity and minimizes decomposition.
- Reaction time: Microreactor and microwave methods significantly shorten reaction times from days to minutes.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid is C12H12N4O3, with a molecular weight of approximately 248.25 g/mol. The compound features a propanoic acid moiety attached to a pyridinyl-substituted oxadiazole ring, which contributes to its diverse chemical behavior.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as an anti-cancer agent. Research indicates that compounds containing oxadiazole rings exhibit significant biological activity against various cancer cell lines. For instance:
- Antitumor Activity : Studies have demonstrated that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyridine moiety enhances the interaction with biological targets, potentially leading to improved efficacy in cancer treatment .
Agricultural Applications
The compound's herbicidal properties are being investigated for agricultural use. Oxadiazoles have been noted for their ability to disrupt plant growth processes:
- Herbicide Development : Research suggests that derivatives of this compound can act as effective herbicides by inhibiting specific enzymes involved in plant metabolism . This could lead to the development of new herbicides that are more selective and environmentally friendly.
Materials Science
In materials science, the compound's unique structure allows it to be utilized in the development of advanced materials:
- Polymer Synthesis : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. This makes them suitable for applications in electronics and coatings .
Analytical Chemistry
The compound's distinct chemical structure allows it to be used as a standard in analytical chemistry:
- Chromatography Standards : this compound can serve as a calibration standard in HPLC (High Performance Liquid Chromatography) due to its well-defined properties .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various oxadiazole derivatives, including those similar to this compound. The results indicated a significant reduction in tumor size in vivo models when treated with these compounds compared to controls .
Case Study 2: Herbicide Development
Research conducted by agricultural scientists explored the herbicidal potential of oxadiazole derivatives against common weeds. The findings suggested that certain formulations based on this compound exhibited selective toxicity towards target weeds while sparing crop species .
Mechanism of Action
The mechanism of action of 3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Pyridin-3-yl Analog
- Compound: 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Key Differences : The pyridin-3-yl group replaces pyridin-2-yl, altering electronic properties and steric interactions.
- Structural Insights : Crystallizes in an orthorhombic system (space group Pna21) with lattice parameters a = 6.1298 Å, b = 6.8194 Å, and c = 23.426 Å . This contrasts with the target compound’s unreported crystal structure, suggesting substituent position significantly affects packing.
Aliphatic Ring-Substituted Analog
- Compound: 3-(5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl)propanoic acid (CAS 1895833-37-0)
- Key Differences : The pyridine ring is replaced with a tetrahydropyran group.
- Molecular Weight : 226.23 g/mol (vs. 219.20 for the target compound) .
Fluorophenyl-Substituted Analog
- Compound : 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid
- Key Differences : A 3-fluorophenyl group replaces pyridin-2-yl.
- Structural Insights : Exhibits distinct hydrogen-bonding patterns (e.g., O–H···N interactions) in its crystal structure .
- Implications : The electron-withdrawing fluorine atom enhances oxidative stability and may alter binding affinities in biological systems.
Functional Group Modifications
Biphenyl Derivatives with Bioactive Properties
- Compound : TZ3321 (S1PR1 ligand)
- Structure : Contains a trifluoromethyl-biphenyl group and fluorine substituents.
- Activity : Binds to sphingosine-1-phosphate receptor 1 (S1PR1) with IC₅₀ = 2.13 nM and >1000 nM selectivity over S1PR2/3 .
- Implications : The bulky biphenyl group enhances target specificity, demonstrating how extended aromatic systems optimize receptor interactions.
Antimicrobial Oxadiazole-Propanoic Acid Derivatives
- Compound: 3-(3-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)propanoic acid (9d)
- Key Features: Incorporates a phenoxy linker and hydroxyl group.
- Synthesis : Prepared via nucleophilic substitution and cyclization (General Procedure E) .
- Implications : The hydroxyl group improves hydrogen-bonding capacity, which may enhance interactions with bacterial targets.
Key Findings and Implications
Substituent Position Matters : The pyridin-2-yl vs. pyridin-3-yl substitution alters electronic properties and crystal packing, impacting solubility and solid-state behavior .
Bioactivity Correlates with Substituents : Bulky groups (e.g., biphenyl in TZ3321) enhance receptor selectivity, while hydrophilic groups (e.g., hydroxyl in 9d) improve target engagement .
Synthetic Flexibility: The 1,2,4-oxadiazole-propanoic acid scaffold is adaptable to diverse substituents via cyclization and nucleophilic substitution, enabling tailored drug design .
Biological Activity
3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The compound features a propanoic acid moiety linked to a pyridinyl-substituted oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 220.18 g/mol. The oxadiazole ring is known for its bioactivity, contributing to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the oxadiazole ring can inhibit the growth of various bacteria and fungi. Specifically, derivatives with pyridine substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.025 | Staphylococcus aureus |
| 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridine | 0.015 | Escherichia coli |
| 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine | 0.020 | Candida albicans |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against various microbial strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound can inhibit cancer cell proliferation across different tumor types.
Case Study: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives against human cancer cell lines (e.g., MCF7 breast cancer cells), it was found that the compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate effectiveness in inhibiting cell growth . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may act as a ligand for certain receptors involved in apoptosis pathways.
- Oxidative Stress Induction : The presence of the oxadiazole ring can lead to increased reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.
Q & A
Q. What are the established synthetic routes for 3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid?
The compound is typically synthesized via multi-step reactions involving oxadiazole ring formation and subsequent functionalization. For example:
- Step 1 : Condensation of pyridine-2-carboxylic acid derivatives with hydroxylamine to form the oxadiazole core.
- Step 2 : Coupling with propanoic acid precursors via amidation or esterification.
- Step 3 : Purification using reversed-phase HPLC or silica column chromatography to achieve >95% purity .
A representative method involves reacting tert-butyl 3-aminopropanoate with 5-methyl-1,2,4-oxadiazol-3-yl intermediates in NMP, followed by acid hydrolysis to yield the final product .
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- The pyridyl-oxadiazole moiety shows planar geometry with bond lengths of 1.32–1.38 Å for C=N and C-O in the oxadiazole ring.
- The propanoic acid side chain adopts a staggered conformation, with dihedral angles of 15–25° relative to the oxadiazole plane .
SHELX software is commonly used for refinement, ensuring R-factors < 0.05 for high-resolution structures .
Q. What are the key physicochemical properties relevant to biological assays?
- Solubility : Poor in water (<1 mg/mL); requires DMSO or methanol for stock solutions.
- Stability : Degrades <5% over 24 hours in PBS (pH 7.4) at 25°C but hydrolyzes rapidly under alkaline conditions (t1/2 = 2 hours at pH 10) .
- LogP : Predicted at 1.8 (ChemAxon), indicating moderate lipophilicity .
Q. What preliminary bioassay models are used to evaluate its activity?
- Enzyme inhibition : Screened against kinases (e.g., JAK2) or histone demethylases (e.g., JMJD3) at 1–10 µM concentrations.
- Antimicrobial assays : Tested via broth microdilution (MIC values reported for S. aureus: 32 µg/mL) .
Advanced Research Questions
Q. How do contradictory yield reports in synthesis impact protocol optimization?
Yields vary significantly (36–49%) depending on:
- Coupling reagents : Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) vs. HATU (higher yields with PyBrOP due to reduced epimerization) .
- Purification methods : RP-HPLC recovers 80–90% of active product vs. 60–70% with flash chromatography .
Recommendation : Use kinetic trapping during amidation and orthogonal purification (NP silica + HPLC) to mitigate losses .
Q. What computational strategies predict binding modes with biological targets?
Q. How do structural analogs influence SAR interpretations?
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Intermediate instability : Tert-butyl esters require anhydrous conditions to prevent premature hydrolysis.
- Throughput limitations : Batch reactions >10 g show 15–20% yield drops due to exothermic side reactions.
Solution : Flow chemistry with in-line IR monitoring improves temperature control and scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
